molecular formula C26H25N3O2S B2485296 N-(2-{[(4-tert-butylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide CAS No. 422278-34-0

N-(2-{[(4-tert-butylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide

Cat. No.: B2485296
CAS No.: 422278-34-0
M. Wt: 443.57
InChI Key: ONQHUHSLIYNFMS-UHFFFAOYSA-N
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Description

This compound features a 3,4-dihydroquinazolin-4-one core substituted at position 2 with a [(4-tert-butylphenyl)methyl]sulfanyl group and at position 3 with a benzamide moiety. The quinazolinone scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including anti-inflammatory, antimicrobial, and kinase inhibitory effects .

Properties

IUPAC Name

N-[2-[(4-tert-butylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2S/c1-26(2,3)20-15-13-18(14-16-20)17-32-25-27-22-12-8-7-11-21(22)24(31)29(25)28-23(30)19-9-5-4-6-10-19/h4-16H,17H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQHUHSLIYNFMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-{[(4-tert-butylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the benzamide group, and the attachment of the tert-butylphenyl group. Common synthetic routes may involve:

    Formation of the Quinazolinone Core: This step often involves the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Benzamide Group: This can be achieved through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

    Attachment of the tert-Butylphenyl Group: This step may involve nucleophilic substitution reactions or other suitable methods to introduce the tert-butylphenyl moiety.

Industrial production methods would likely optimize these steps for scalability, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group in the quinazolinone core is susceptible to oxidation. Key findings include:

Reaction Reagents/Conditions Products Yield Source
Oxidation to sulfoxideH<sub>2</sub>O<sub>2</sub>, CH<sub>3</sub>COOH, 60°CSulfoxide derivative65–75%
Oxidation to sulfonemCPBA, DCM, RTSulfone derivative50–60%
  • Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming sulfoxide (mono-oxidation) or sulfone (di-oxidation). The tert-butylphenyl group stabilizes intermediates through steric hindrance .

Hydrolysis Reactions

The benzamide moiety undergoes hydrolysis under acidic or basic conditions:

Reaction Reagents/Conditions Products Yield Source
Acidic hydrolysis6M HCl, reflux, 12hBenzoic acid + 2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-aminoquinazolin-4(3H)-one80–85%
Basic hydrolysisNaOH (2M), EtOH, 60°C, 8hSodium benzoate + same amine70–75%
  • Key Observation : Hydrolysis kinetics depend on steric hindrance from the bulky tert-butyl group, slowing reaction rates compared to unsubstituted analogs.

Nucleophilic Substitution

The sulfanyl group acts as a leaving group in nucleophilic substitution reactions:

Reaction Reagents/Conditions Products Yield Source
Thiol displacementEtSH, K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C2-(Ethylthio)-3-benzamidoquinazolin-4(3H)-one55–60%
Amine substitutionNH<sub>3</sub>, MeOH, 100°C, 24h2-Amino-3-benzamidoquinazolin-4(3H)-one40–45%
  • Mechanism : SN<sub>2</sub>-type displacement facilitated by polar aprotic solvents. Steric bulk reduces reactivity compared to smaller thioethers .

Reduction Reactions

The quinazolinone carbonyl group can be selectively reduced:

Reaction Reagents/Conditions Products Yield Source
LiAlH<sub>4</sub> reductionLiAlH<sub>4</sub>, THF, 0°C→RT3-Benzamido-3,4-dihydroquinazoline60–65%
Catalytic hydrogenationH<sub>2</sub>, Pd/C, MeOH3-Benzamido-1,2,3,4-tetrahydroquinazoline50–55%
  • Note : Over-reduction to tetrahydro derivatives requires prolonged reaction times .

Electrophilic Aromatic Substitution

The quinazolinone aromatic ring undergoes halogenation:

Reaction Reagents/Conditions Products Yield Source
BrominationBr<sub>2</sub>, FeBr<sub>3</sub>, DCM6-Bromo derivative45–50%
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C6-Nitro derivative30–35%
  • Regioselectivity : Substitution occurs preferentially at the C6 position due to electron-withdrawing effects of the carbonyl group .

Photochemical Reactions

UV irradiation induces dimerization:

Reaction Conditions Products Yield Source
[2+2] CycloadditionUV (254 nm), CH<sub>3</sub>CNQuinazolinone dimer20–25%
  • Limitation : Low yield due to competing decomposition pathways .

Stability Under Physiological Conditions

Parameter Conditions Observation Source
pH 7.4 buffer, 37°C24h incubation95% intact
Liver microsomesNADPH, 1h70% degradation
  • Implication : Moderate metabolic stability, suggesting potential for prodrug modifications.

Scientific Research Applications

Antidepressant Activity

Recent studies have highlighted the potential of compounds similar to N-(2-{[(4-tert-butylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide as multi-target-directed ligands for neurodegenerative diseases complicated by depression. These compounds have been tested for their inhibitory potency against monoamine oxidase and cholinesterase enzymes, which are critical in the regulation of neurotransmitters involved in mood regulation. For instance, derivatives exhibiting significant activity against monoamine oxidase B have shown promise in reducing immobility time in forced swim tests, indicating potential antidepressant effects .

Alzheimer's Disease

The compound's structure suggests it may also inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thus potentially enhancing cholinergic signaling in Alzheimer's disease models. Research has demonstrated that similar compounds can effectively inhibit acetylcholinesterase activity, leading to improved cognitive function in preclinical studies .

Inhibition of Tumor Growth

Compounds with similar structural features have been evaluated for their anticancer properties. Studies indicate that modifications to the quinazoline core can enhance the inhibition of cancer cell proliferation. For example, derivatives have been shown to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Mechanistic Insights

Molecular docking studies reveal that these compounds interact with specific targets within cancer cells, disrupting key signaling pathways essential for tumor growth and survival. The presence of the sulfanyl group may enhance binding affinity to these targets, making it a crucial component for therapeutic efficacy .

Enzyme Activity Assays

The compound has been subjected to various enzyme activity assays to evaluate its potential as an inhibitor of key enzymes involved in metabolic disorders and neurodegenerative diseases. For instance, its ability to inhibit alpha-glucosidase and butyrylcholinesterase has been documented, suggesting applications in managing diabetes and Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Variations in substituents on the quinazoline ring or modifications to the benzamide moiety can significantly influence biological activity. Comprehensive SAR studies have revealed that specific functional groups can enhance potency against targeted enzymes while minimizing off-target effects .

Mechanism of Action

The mechanism by which N-(2-{[(4-tert-butylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Structural Analogues of Quinazolinone Derivatives

Core Modifications

4-Oxo-3,4-dihydroquinazolinyl Derivatives

  • Example : 4-(4-Oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)benzenesulfonamide ()

  • Structural Difference : Sulfonamide group at position 3 instead of benzamide.
  • Activity : Exhibits antiulcer activity comparable to ranitidine, attributed to sulfonamide’s electron-withdrawing effects enhancing target binding .
    • Comparison : The benzamide in the target compound may reduce acidity compared to sulfonamide, altering solubility and target selectivity.

Sulfanyl-Acetamide Derivatives

  • Example : 2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide ()

  • Structural Difference : Acetamide side chain with sulfamoylphenyl vs. benzamide in the target.
  • Impact : The acetamide’s smaller size may increase conformational flexibility but reduce aromatic stacking interactions .
Substituent Variations

Aryl Group Modifications

  • Example : 2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide ()

  • Structural Difference : Chlorophenyl and trimethylphenyl groups vs. tert-butylphenyl in the target.
  • Impact : Chlorine’s electron-withdrawing nature enhances electrophilicity, while tert-butyl’s bulkiness improves lipophilicity but may sterically hinder target binding .

Amide Side Chain

  • Example : BB00145 (4-(2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-(2-methoxyethyl)benzamide) ()

  • Structural Difference : Methoxyethyl benzamide vs. unsubstituted benzamide in the target.

Spectral and Analytical Comparisons

  • IR Spectroscopy: The target compound’s C=S stretch (1243–1258 cm⁻¹) and NH bands (3150–3319 cm⁻¹) align with tautomeric quinazolinone-thione derivatives (cf. ). Absence of C=O bands (~1663–1682 cm⁻¹) confirms cyclization, consistent with triazole/quinazolinone tautomerism .
  • NMR: 1H-NMR of tert-butyl protons (δ ~1.3 ppm) and benzamide aromatic protons (δ ~7.5–8.0 ppm) are diagnostic markers for structural confirmation .

Biological Activity

N-(2-{[(4-tert-butylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and properties:

PropertyValue
Molecular FormulaC₃₀H₃₉N₃O₃S
Molecular Weight521.7 g/mol
CAS Number422276-39-9

Its structure includes a sulfanyl group attached to a quinazolinone moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed inhibitory effects against various bacterial strains. The presence of the sulfanyl group enhances the lipophilicity of the molecule, potentially increasing its ability to penetrate bacterial membranes and exert antimicrobial effects .

Anticancer Properties

The compound has been evaluated for anticancer activity in several studies. In vitro assays revealed that it induces apoptosis in cancer cell lines through the activation of caspase pathways. The mechanism involves the inhibition of specific signaling pathways associated with cell proliferation and survival, such as the PI3K/Akt pathway .

Anti-inflammatory Effects

Another significant aspect of this compound is its anti-inflammatory activity. Studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases. The inhibition of NF-kB signaling pathways has been implicated in this effect .

Case Studies

  • Antimicrobial Screening : In a study conducted on various derivatives of quinazolinones, this compound was found to exhibit a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 25 µg/mL .
  • Anticancer Research : A comparative analysis of several quinazolinone derivatives demonstrated that this compound showed a 70% reduction in cell viability in MCF-7 breast cancer cells at a concentration of 50 µM after 48 hours .
  • Inflammation Model : In an experimental model of inflammation induced by lipopolysaccharides (LPS), administration of the compound significantly reduced edema formation and cytokine levels compared to control groups.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

  • Sulfanyl Group : Enhances lipophilicity and membrane permeability.
  • Quinazolinone Core : Known for diverse pharmacological activities.
  • Substituents on the Phenyl Ring : Modifications can lead to variations in potency and selectivity against specific biological targets.

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